molecular formula C10H10O3 B8505963 methyl 2-hydroxy-4-vinylbenzoate

methyl 2-hydroxy-4-vinylbenzoate

Cat. No.: B8505963
M. Wt: 178.18 g/mol
InChI Key: DHULXNNMTLLPQH-UHFFFAOYSA-N
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Description

methyl 2-hydroxy-4-vinylbenzoate is an organic compound with a complex structure that includes both hydroxyl and vinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-vinylbenzoate typically involves the esterification of 2-Hydroxy-4-vinyl-benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

methyl 2-hydroxy-4-vinylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-4-vinyl-benzoic acid.

    Reduction: Formation of 2-Hydroxy-4-ethyl-benzoic acid methyl ester.

    Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

methyl 2-hydroxy-4-vinylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-vinylbenzoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can participate in addition reactions. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate:

    Methyl 4-hydroxybenzoate: Similar structure but with the hydroxyl group in a different position.

    Methyl 2,4-dihydroxybenzoate: Contains an additional hydroxyl group compared to methyl 2-hydroxy-4-vinylbenzoate.

Uniqueness

This compound is unique due to the presence of both hydroxyl and vinyl groups, which confer distinct chemical reactivity and potential applications. The vinyl group allows for additional chemical modifications, making this compound versatile in various synthetic and industrial processes.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl 4-ethenyl-2-hydroxybenzoate

InChI

InChI=1S/C10H10O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h3-6,11H,1H2,2H3

InChI Key

DHULXNNMTLLPQH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-bromo-2-hydroxybenzoate (3.0 g) in DMF (50.0 mL) were added tributylvinyltin (6.18 g), bis(triphenylphosphine)palladium(II) chloride (0.46 g) and lithium chloride (4.07 g), and the mixture was stirred at 90° C. for 2 hr under argon atmosphere. To the reaction mixture was added aqueous potassium fluoride solution, and the precipitated insoluble substance was removed by filtration through Celite. The filtrate was diluted with ethyl acetate, and the mixture was washed with water and saturated brine. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound. This compound was used in the next step without an additional purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
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Name
Quantity
50 mL
Type
solvent
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Quantity
0.46 g
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catalyst
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2-hydroxy-4-iodo-benzoic acid methyl ester (8.01 g, 0.0288 mol) in THF (184 ml) and H2O (46 ml) is treated with vinyl-boronic acid di-butyl ester (9.53 ml, 0.0432 mol, 1.5 eq.), NaCO3 (21.37 g, 0.201 mol, 7 eq.), and dichloro-bis(triphenyl-phosphine)palladium (1.01 g, 1.44 mmol, 5 mol %). The solution is purged with N2 (g) for 5 minutes and then heated to reflux for 2 hour. The reaction is concentrated in vacuo, diluted with EtOAc, and sequentially washed with H2O and saturated aqueous NaCl. The organic phase is dried over MgSO4, filtered, and concentrated. The crude product is purified with silica gel column chromatography (5% ethyl acetate in hexanes) to afford 2-hydroxy-4-vinyl-benzoic acid methyl ester: ESMS m/z 179.1 (M+H+).
Quantity
8.01 g
Type
reactant
Reaction Step One
Quantity
9.53 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaCO3
Quantity
21.37 g
Type
reactant
Reaction Step One
[Compound]
Name
dichloro-bis(triphenyl-phosphine)palladium
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
184 mL
Type
solvent
Reaction Step One
Name
Quantity
46 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A round-bottom flask is charged with 2-Hydroxy-4-iodo-benzoic acid methyl ester, 26-01 (12.0 g, 43.2 mmol), 2,4,6-Trivinyl-cyclotriboroxane-pyridine complex (11.4 g, 47.5 mmol), tetrakis(triphenylphosphine) palladium (2.49 g, 2.16 mmol), 2.0 M aqueous solution of sodium carbonate (25.9 mL, 51.7 mmol), and 1,2-dimethoxyethane (50 mL), deoxygenated by alternating between vacuum and argon (3×), and refluxed under argon pressure for 3 h, and then stirred 18 h at ambient temperature. Volatiles are stripped in vacuo, the residue is suspended in 1N HCl (800 mL) and extracted with EtOAc (600 mL, 300 mL, and then 300 mL). The combined organic extracts are washed brine, dried over NaSO4, and purified by chromatography (silica gel, 5-30% EtOAc in heptane) to afford 2-Hydroxy-4-vinyl-benzoic acid, 26-02 (3.70 g) and 2-Hydroxy-4-vinyl-benzoic acid methyl ester (0.300 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
26-01
Quantity
12 g
Type
reactant
Reaction Step One
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Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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25.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
catalyst
Reaction Step One

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